molecular formula C23H25FN4O2 B2395618 N-(2-fluorobenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286728-94-6

N-(2-fluorobenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B2395618
CAS RN: 1286728-94-6
M. Wt: 408.477
InChI Key: LTKCJSZETXGFQW-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FMTPA and is a member of the pyrazole family of compounds.

Mechanism of Action

FMTPA acts as a selective inhibitor of PRK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, leading to a reduction in PRK2 activity. This inhibition of PRK2 has been shown to affect neuronal development and synaptic plasticity.
Biochemical and Physiological Effects:
The inhibition of PRK2 by FMTPA has been shown to affect the morphology and function of neurons. Specifically, it has been found to reduce dendritic complexity and spine density in hippocampal neurons. Additionally, FMTPA has been shown to impair long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory.

Advantages and Limitations for Lab Experiments

FMTPA offers several advantages for use in lab experiments. It is a selective inhibitor of PRK2, which allows for the specific targeting of this kinase without affecting other related kinases. Additionally, FMTPA has been shown to be stable and soluble, making it easy to work with in lab settings.
However, there are also limitations to the use of FMTPA in lab experiments. Its effects on dendritic morphology and LTP are relatively mild, which may limit its usefulness in certain types of experiments. Additionally, the specificity of FMTPA for PRK2 has not been fully characterized, which may lead to off-target effects.

Future Directions

There are several future directions for research on FMTPA. One area of interest is the role of PRK2 in neurological disorders such as Alzheimer's disease and schizophrenia. FMTPA may be a useful tool for investigating the contribution of PRK2 to these disorders.
Another area of interest is the development of more potent and specific inhibitors of PRK2. This could be achieved through the modification of the FMTPA structure or the development of new compounds based on its structure.
Conclusion:
In conclusion, FMTPA is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. It acts as a selective inhibitor of PRK2, affecting neuronal development and synaptic plasticity. While FMTPA offers several advantages for use in lab experiments, there are also limitations to its usefulness. Future research may focus on the role of PRK2 in neurological disorders and the development of more potent and specific inhibitors of this kinase.

Synthesis Methods

The synthesis of FMTPA involves the reaction of 2-fluorobenzylamine with 3-morpholino-4-(p-tolyl)-1H-pyrazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure FMTPA.

Scientific Research Applications

FMTPA has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the protein kinase C-related kinase 2 (PRK2), which is involved in the regulation of neuronal development and synaptic plasticity. This makes FMTPA a useful tool for studying the role of PRK2 in these processes.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c1-17-6-8-18(9-7-17)20-15-28(26-23(20)27-10-12-30-13-11-27)16-22(29)25-14-19-4-2-3-5-21(19)24/h2-9,15H,10-14,16H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKCJSZETXGFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NCC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

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